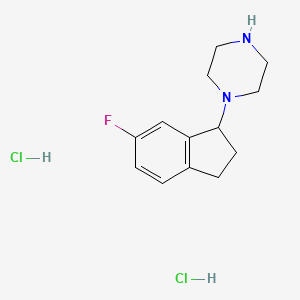
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that features a fluorinated indane moiety linked to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions involving fluorination and cyclization.
Piperazine Coupling: The indane moiety is then coupled with piperazine under specific conditions, often involving a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indane moiety to more saturated forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluorinated indane moiety can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-dihydro-1H-indene-1-acetic acid
Uniqueness
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is unique due to the presence of both a fluorinated indane moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H19Cl2FN2 |
|---|---|
Peso molecular |
293.20 g/mol |
Nombre IUPAC |
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16;;/h1,3,9,13,15H,2,4-8H2;2*1H |
Clave InChI |
QPFYMGFVUMHMLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


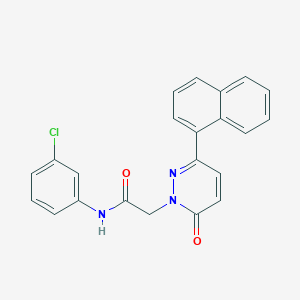

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
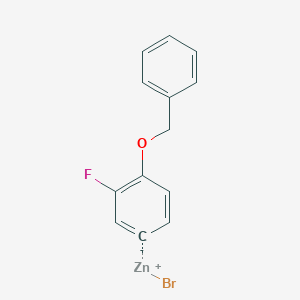
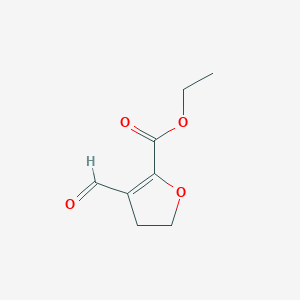
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
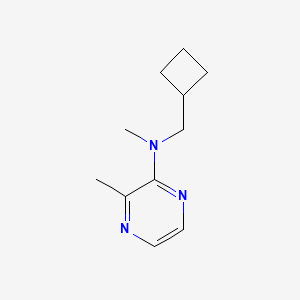
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
